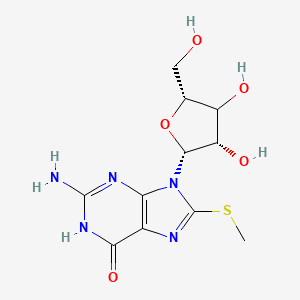
8-(Methylthio)guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Methylthio)guanosine is a guanosine analogue, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has garnered interest due to its immunostimulatory activity and potential antiviral effects. It is known to activate Toll-like receptor 7, which plays a crucial role in the immune response .
Méthodes De Préparation
The synthesis of 8-(Methylthio)guanosine typically involves the alkylation of guanosine at the 8-position with a methylthio group. This can be achieved through the reaction of guanosine with methylthiolating agents under specific conditions. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for purification and separation .
Analyse Des Réactions Chimiques
8-(Methylthio)guanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of guanosine without the methylthio group.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but often include modified nucleosides .
Applications De Recherche Scientifique
8-(Methylthio)guanosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: Its immunostimulatory properties make it valuable in research related to immune response and antiviral activity.
Medicine: It has potential therapeutic applications due to its ability to induce type I interferons, which have antiviral effects.
Industry: It is used in the development of antiviral drugs and as a research tool in molecular biology.
Mécanisme D'action
The mechanism of action of 8-(Methylthio)guanosine involves the activation of Toll-like receptor 7. This activation leads to the induction of type I interferons, which play a key role in the antiviral immune response. The compound interacts with the receptor, triggering a signaling cascade that results in the production of these interferons .
Comparaison Avec Des Composés Similaires
8-(Methylthio)guanosine is unique due to its specific methylthio modification at the 8-position. Similar compounds include:
8-Thioguanosine: Another guanosine analogue with a sulfur atom at the 8-position, known for its reactivity with reactive oxygen species.
8-Methoxyguanosine: A guanosine analogue with a methoxy group at the 8-position, used in studies of RNA stability.
8-Benzyloxyguanosine: A guanosine analogue with a benzyloxy group at the 8-position, also used in RNA research.
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H15N5O5S |
|---|---|
Poids moléculaire |
329.34 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5S/c1-22-11-13-4-7(14-10(12)15-8(4)20)16(11)9-6(19)5(18)3(2-17)21-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20)/t3-,5?,6+,9-/m1/s1 |
Clé InChI |
VEABMYFEYLXTSD-DTUHVUQASA-N |
SMILES isomérique |
CSC1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=C(NC2=O)N |
SMILES canonique |
CSC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















